青霉素 X

描述

Penicillin is one of the first and still one of the most widely used antibiotic agents, derived from the Penicillium mold . It was discovered by Scottish bacteriologist Alexander Fleming in 1928 . Penicillin is effective against many common bacteria that infect humans . The naturally occurring penicillins, penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin), are still used clinically .

Synthesis Analysis

The synthesis of β-lactams, tetracyclines, and erythromycins as three of the major families of antibiotics has been described . The synthesis of penicillin involves the secretion of the mold Penicillium . The synthesis of penicillin and the development of the supporting technologies in microbiology and chemical engineering leading to its commercial scale production represent it as the medicine with the greatest impact on therapeutic outcomes .Molecular Structure Analysis

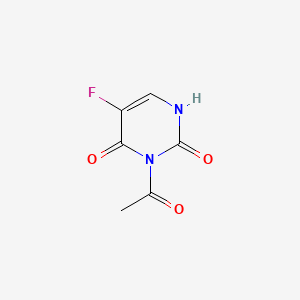

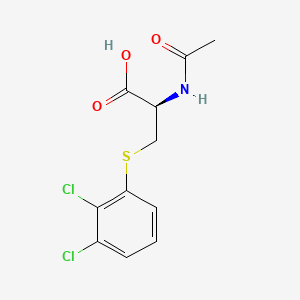

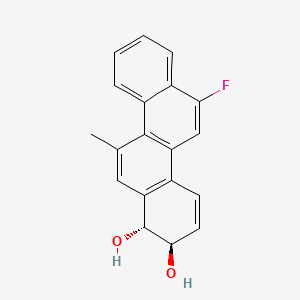

Penicillin and other antibiotics in the beta-lactam family contain a characteristic four-membered beta-lactam ring . Penicillin contains a beta-lactam ring and a thiazolidine ring . The structure of penicillin was determined using X-ray crystallography .Chemical Reactions Analysis

Penicillin derivatives produce their bactericidal effects by inhibition of bacterial cell wall synthesis . The chemical reaction of antibiotics with their targets is described by the following equation: A+T ⇌ AT . The intracellular antibiotic molecules A react with target molecules T with a rate k f and form an antibiotic-target molecule complex .Physical And Chemical Properties Analysis

Penicillin is a white, odorless, crystalline solid or powder . Its density is 1.43 g mL -1 . The melting point is 120-128 ºC, and above this temperature, penicillin decomposes . Penicillin is poorly soluble in water and it is soluble in acetone and alcohols .科学研究应用

β-内酰胺类抗生素的持续输注

40 多年前的研究已经证实了青霉素 G 在治疗常见革兰氏阳性细菌感染中的功效。研究表明,与单次剂量或间隔较大的多次剂量相比,以频繁的间隔多次给药所需的总剂量明显减少。这影响了目前在临床实践中使用的 β-内酰胺类抗生素的间歇性给药方案的发展(Craig 和 Ebert,1992 年)。

对大鼠代谢组的影响

一项评估青霉素 V(青霉素的一种变体)影响的研究,使用基于 LC/MS 和 NMR 的代谢谱分析来检查其对宿主代谢表型的影响。研究表明,青霉素 V 会影响肠道菌群,影响宿主代谢的各个方面,包括营养吸收和解毒机制(Sun 等人,2013 年)。

通过 HPLC 分析青霉素抗生素

一项针对不同剂型中使用的青霉素及其变体(阿莫西林、氯西林和氨苄西林)的纯度分析研究表明,这些药物中活性成分的纯度百分比为 100%。这是使用 HPLC 技术确定的,突出了这些青霉素变体的功效和纯度(Ashnagar 和 Naseri,2007 年)。

电子结构和理化性质

对青霉素(包括青霉素 G、阿莫西林等)进行了一项理论研究,以分析它们的电子性质。这项研究旨在通过检查原子电荷、键级和全局反应性描述符来了解这些分子的生物活性。结果提供了对青霉素的活性位点和理化特征的见解,有助于更深入地了解它们的抗菌活性(Soriano-Correa 等人,2007 年)。

β-内酰胺类抗生素诱导的致死性功能障碍

研究表明,包括青霉素在内的 β-内酰胺类抗生素不仅仅抑制负责细菌细胞壁合成的青霉素结合蛋白 (PBP)。它们诱导生物合成机制的毒性功能障碍,涉及细胞壁合成和降解的循环。这耗尽了细胞资源并增强了它们的杀伤活性,为未来的抗生素开发提供了见解(Cho、Uehara 和 Bernhardt,2014 年)。

细菌中谷氨酰胺代谢的改变

一项关于青霉素对肺炎链球菌影响的研究表明,青霉素会干扰谷氨酰胺代谢。这通过转录谱分析和代谢组学显示,表明谷氨酰胺合成和摄取受青霉素暴露的显着影响。这些发现提出了联合治疗或逆转耐药性的潜在策略(El Khoury 等人,2017 年)。

作用机制

安全和危害

未来方向

The discovery of penicillin and the development of the supporting technologies in microbiology and chemical engineering leading to its commercial scale production represent it as the medicine with the greatest impact on therapeutic outcomes . In the future, pull incentives to fix the broken antibiotic marketplace – like a subscription payment of several billion dollars per needed antibiotic – are finally going to be implemented .

属性

IUPAC Name |

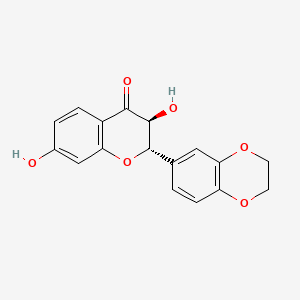

(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCVBVRUYHKWHU-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200505 | |

| Record name | Penicillin X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penicillin X | |

CAS RN |

525-91-7 | |

| Record name | (2S,5R,6R)-6-[[2-(4-Hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W097A2S1DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

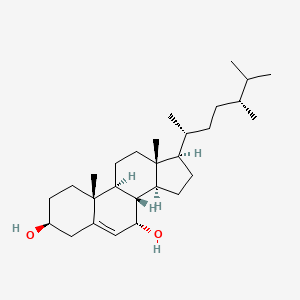

![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)